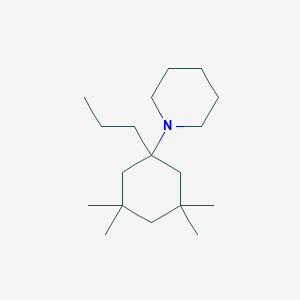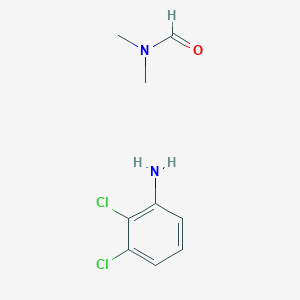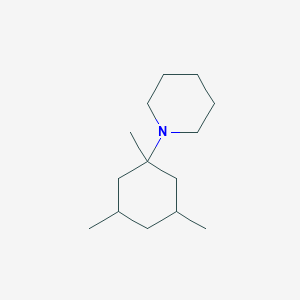
Piperidine, 1-(1,3,5-trimethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is an organic compound with the molecular formula C14H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 1,3,5-trimethylcyclohexyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- typically involves the reaction of piperidine with 1,3,5-trimethylcyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds. These products have significant applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways. These interactions lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound’s ability to target multiple pathways makes it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Arsinane: A six-membered heterocyclic compound with one arsenic atom.
Uniqueness
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is unique due to the presence of the 1,3,5-trimethylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds .
Propriétés
Numéro CAS |
685088-06-6 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
1-(1,3,5-trimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-12-9-13(2)11-14(3,10-12)15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3 |
Clé InChI |
LZTQQQCDUZLMTH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)N2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


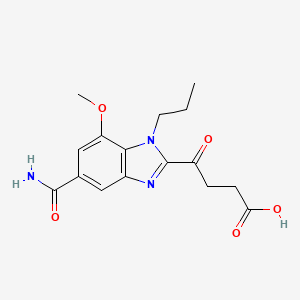
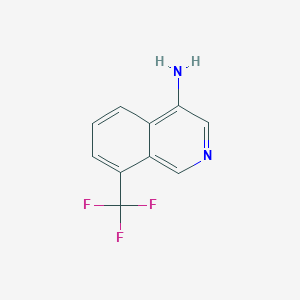
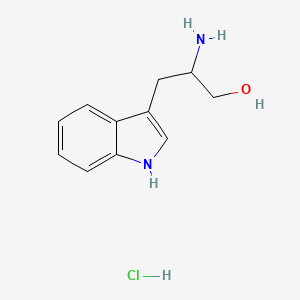
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
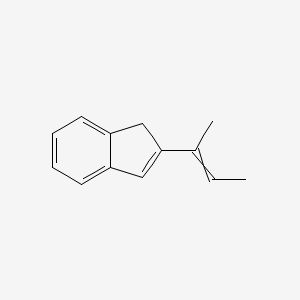
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
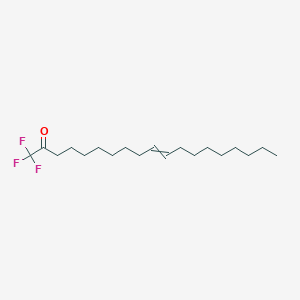
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
